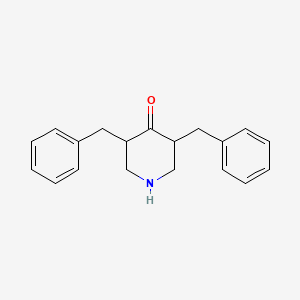

3,5-Dibenzylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

3,5-dibenzylpiperidin-4-one |

InChI |

InChI=1S/C19H21NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 |

InChI Key |

XUVDKHCJLZNNHD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Dibenzylpiperidin 4 One and Its Analogues

Crafting the Piperidin-4-one Core: A Blend of Classic and Contemporary Methods

The synthesis of the piperidin-4-one framework, the central structural element of 3,5-dibenzylpiperidin-4-one (B6156038), can be achieved through various established and modern chemical reactions.

The Knoevenagel Condensation and Subsequent Cyclization Reactions

A cornerstone in the synthesis of piperidin-4-ones is the Knoevenagel condensation. wikipedia.orgrsc.org This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base like piperidine (B6355638). wikipedia.orgorganic-chemistry.org The resulting product, often an α,β-unsaturated ketone, can then undergo further transformations to form the piperidine ring. wikipedia.org For instance, the reaction of an appropriate amine with a divinyl ketone can lead to a double aza-Michael addition, efficiently constructing the 4-piperidone (B1582916) skeleton. researchgate.net

The versatility of the Knoevenagel condensation is demonstrated in its application to a wide range of substrates. jst.go.jpacs.org The reaction conditions can be tailored to favor the formation of the desired product, with factors such as the choice of solvent and catalyst playing a crucial role. acs.org For example, using piperidine and acetic acid in benzene (B151609) can facilitate the initial condensation, while subsequent heating can promote cyclization to form an indene (B144670) derivative in some cases. acs.org

Stereoselective Introduction of Benzyl (B1604629) Moieties via Catalytic Hydrogenation

Catalytic hydrogenation is a powerful tool for the stereoselective introduction of substituents onto the piperidine ring. nih.gov In the context of this compound synthesis, this method is employed to reduce a precursor molecule, such as a substituted pyridine, to the corresponding piperidine. acs.org The choice of catalyst, such as palladium on carbon (Pd/C) or rhodium-based catalysts, and the reaction conditions can significantly influence the stereochemical outcome, allowing for the preferential formation of either cis or trans isomers. acs.orgresearchgate.netrsc.org

For instance, the hydrogenation of appropriately substituted pyridinium (B92312) salts using specific iridium catalysts can lead to the formation of all-cis-fluorinated piperidines with high diastereoselectivity. nih.gov Similarly, the reduction of 2,3-dihydro-4-pyridones can be directed to yield either the 4-hydroxy piperidine or the fully deoxygenated piperidine by adjusting the acidity of the reaction medium. rsc.org This highlights the fine control that can be exerted over the hydrogenation process to achieve the desired stereochemistry.

Mastering Stereochemistry in 3,5-Disubstituted Piperidin-4-one Synthesis

The biological activity of piperidine derivatives is often intrinsically linked to their stereochemistry. Therefore, controlling the spatial arrangement of substituents at the C3 and C5 positions of the piperidin-4-one ring is of paramount importance. psu.edu

A common strategy involves the diastereoselective alkylation of chiral, non-racemic lactams. This approach allows for the synthesis of enantiopure cis- and trans-3,5-disubstituted piperidines. acs.org The stereochemical outcome of these reactions can be influenced by the nature of the starting materials and the reaction conditions employed.

Furthermore, the separation of diastereomeric mixtures is a viable strategy to obtain stereochemically pure compounds. For example, a mixture of cis and trans isomers of a 5-aryl-substituted nipecotic acid derivative, formed through catalytic hydrogenation, can be separated using preparative normal phase chromatography. acs.org Subsequent separation of the resulting racemates can then afford all four possible stereoisomers in high enantiomeric purity. acs.org

Advanced Functionalization of the Piperidin-4-one Framework

Once the this compound core is assembled, further modifications can be introduced to create a diverse range of analogues with potentially enhanced properties.

Expanding Molecular Diversity through Electrophilic and Nucleophilic Substitutions

The piperidin-4-one scaffold provides multiple sites for electrophilic and nucleophilic attack, enabling a wide array of functionalization reactions. vulcanchem.comresearchgate.net The nitrogen atom, for instance, can readily participate in nucleophilic substitution reactions. Similarly, the carbonyl group and the α-carbons are susceptible to various transformations.

For example, the amino group in certain piperidine derivatives can be functionalized through coupling reactions to form diverse heterocyclic compounds. The piperidine ring itself can undergo C-H functionalization, although this often requires the use of directing groups to achieve site-selectivity. nih.gov

The Power of Late-Stage Functionalization

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules. mdpi.comnih.govworktribe.com This approach involves introducing new functional groups into a pre-existing molecular scaffold in the final steps of a synthesis. LSF is particularly valuable for exploring structure-activity relationships and optimizing the properties of drug candidates. worktribe.com

In the context of piperidin-4-one derivatives, LSF can be employed to introduce a variety of substituents onto the aromatic rings of the benzyl groups or at other positions of the piperidine core. For instance, palladium-catalyzed reactions can be used for the late-stage modification of drug-like molecules. mdpi.com The development of new catalytic methods continues to expand the scope and applicability of LSF for the synthesis of novel piperidine-based compounds. rsc.org

Chemoenzymatic and Asymmetric Synthetic Routes

The synthesis of enantiomerically pure this compound and its analogues is of significant interest due to the prevalence of the piperidine motif in biologically active compounds. nih.gov Achieving stereocontrol is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities. To this end, both chemoenzymatic and asymmetric synthetic strategies have been developed to produce these chiral building blocks with high levels of stereoselectivity. uwindsor.cayork.ac.uk These methods offer precise control over the formation of new stereogenic centers, moving beyond classical resolution techniques which are inherently limited to a 50% maximum yield. york.ac.uk

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific transformations on synthetic substrates. nih.gov This approach combines the versatility of chemical synthesis with the unparalleled stereoselectivity of biocatalysis. nih.gov Common strategies include the kinetic resolution of racemic mixtures, where an enzyme selectively modifies one enantiomer, allowing for its separation from the unreacted enantiomer. nih.govacs.org More advanced techniques involve dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. researchgate.net

Asymmetric synthesis, on the other hand, utilizes chiral catalysts, reagents, or auxiliaries to directly generate a chiral product from an achiral or prochiral starting material. uwindsor.caslideshare.net This field has seen rapid advancement, with organocatalysis emerging as a powerful tool alongside traditional metal-based catalysts for constructing stereochemically defined piperidine rings. researchgate.netnih.gov These methods are designed to be highly efficient, often creating multiple stereocenters in a single, controlled step. nih.govresearchgate.net

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely used chemoenzymatic technique for separating enantiomers of piperidine derivatives. scilit.com This method often employs hydrolases, such as lipases or proteases, which can selectively acylate or deacylate one enantiomer in a racemic mixture. researchgate.net

| Substrate | Enzyme | Acylating Agent | Solvent | Key Finding | Reference |

| Racemic Piperidine Atropisomer (Intermediate for SCH66336) | Toyobo LIP-300 (lipase) | Trifluoroethyl isobutyrate | Not specified | Selective isobutyrylation of the (+)-enantiomer, allowing for separation. | nih.gov, acs.org |

| Racemic 2-Piperidineethanol | Pig liver esterase (PLE) | Not applicable (hydrolysis) | Not specified | Used for kinetic resolution to produce enantiopure starting materials. | researchgate.net |

This table is interactive. Click on the headers to sort.

Dynamic Kinetic Resolution and Asymmetric Transamination

A more advanced and efficient strategy is dynamic kinetic resolution (DKR), which overcomes the 50% yield limitation of standard EKR. A powerful example of this is the asymmetric synthesis of a Smoothened (SMO) receptor inhibitor, which features a substituted piperidine core. researchgate.net The key step establishes two stereocenters in a single transformation via an enzymatic transamination coupled with a concurrent DKR of a 4-piperidone intermediate. researchgate.net

| Substrate | Enzyme Type | Resolution Type | Key Outcome | Stereoselectivity | Reference |

| Substituted 4-Piperidone (for PF-04449913) | Transaminase | Dynamic Kinetic Resolution (DKR) | Formation of two stereocenters in a single step. | >10:1 dr, >99% ee | researchgate.net |

This table is interactive. Click on the headers to sort.

Asymmetric Catalysis and Organocatalysis

Asymmetric catalysis provides a direct route to enantiomerically enriched piperidines without relying on the separation of stereoisomers. A variety of catalytic systems have been developed for this purpose.

One modular and highly stereoselective approach involves a gold-catalyzed cyclization of an N-homopropargyl amide, which leads to a cyclic intermediate. nih.gov This intermediate then undergoes a spontaneous rearrangement (a Ferrier rearrangement) to furnish a piperidin-4-one core. nih.gov The stereoselectivity is controlled by using a chiral amine derived from a chiral sulfinyl imine in the initial steps, ensuring the final piperidin-4-one is produced enantiomerically enriched. nih.gov

Organocatalysis, which uses small, chiral organic molecules as catalysts, has also proven effective. For instance, a highly enantioselective Michael reaction of aldehydes and α-cyano α,β-unsaturated esters can be catalyzed by a diphenylprolinol silyl (B83357) ether. researchgate.net This reaction generates an adduct with three consecutive stereocenters, which can then be transformed through reductive cyclization and epimerization into a single isomer of a 3,4,5-trisubstituted piperidine with excellent yield and enantiopurity. researchgate.net While not directly producing a 3,5-disubstituted-4-one, this method highlights a powerful strategy for controlling the stereochemistry of highly substituted piperidine rings, which is applicable to the synthesis of complex analogues.

Conformational Analysis and Stereochemical Aspects of 3,5 Dibenzylpiperidin 4 One

Ring Conformations of the Piperidin-4-one System: Chair, Sofa, and Envelope Forms

The piperidin-4-one ring, the core scaffold of 3,5-dibenzylpiperidin-4-one (B6156038), can theoretically adopt several conformations to alleviate ring strain. The most stable and predominant conformation is the chair form . asianpubs.orgasianpubs.org In this arrangement, the carbon atoms of the ring alternate being above and below a mean plane, minimizing both angle strain and torsional strain. saskoer.ca Four of the six atoms in the ring occupy a plane, with one atom above and one below. saskoer.ca

Alternative, higher-energy conformations include the boat , twist-boat , sofa , and envelope forms. The boat conformation is generally less stable due to eclipsing interactions between hydrogens at the "flagpole" positions and torsional strain along the sides. However, certain substitution patterns or the introduction of unsaturation can lead to the adoption of non-chair conformations. For instance, the introduction of an N-nitroso group in some piperidin-4-ones has been shown to favor a twist-boat conformation. researchgate.net Similarly, the formation of semicarbazones can, in some cases, shift the conformational equilibrium from a chair to a boat form, particularly with increasing substituent size. asianpubs.org

The sofa and envelope conformations are typically associated with five-membered rings but can be considered as intermediates in the interconversion of chair and boat forms in six-membered rings. In the sofa form, five atoms are coplanar, while one is out of the plane. In the envelope form, four atoms are coplanar, with the fifth atom forming the "flap" of the envelope. While less common for the ground state of piperidin-4-ones, these forms can be relevant in understanding the dynamic processes of the ring system.

Energetics and Equilibria of Axial-Equatorial Preferences of the Benzyl (B1604629) Substituents

In the chair conformation of this compound, the two benzyl substituents at the C-3 and C-5 positions can occupy either axial or equatorial positions. The relative stability of these arrangements is governed by steric interactions. Generally, substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric hindrance. fiveable.me An axial substituent experiences 1,3-diaxial interactions, which are destabilizing steric clashes with other axial atoms or groups on the same side of the ring. fiveable.melibretexts.org

Intramolecular Interactions Influencing Conformation

The conformation of this compound is not solely dictated by classic steric effects but is also influenced by a subtle interplay of electronic and non-covalent interactions.

Through-Bond and Through-Space Electronic Effects

Through-bond interactions involve the delocalization of electron density through the sigma bond framework of the molecule. scielo.br In piperidin-4-ones, the nitrogen lone pair can interact with the carbonyl group through the bond network. This interaction can influence the geometry around the nitrogen and the carbonyl carbon. psu.edu

Through-space interactions occur between non-bonded atoms that are in close proximity. mdpi.com In this compound, potential through-space interactions include those between the aromatic rings of the benzyl groups and the piperidone ring or between the benzyl groups themselves. These interactions, though weaker than covalent bonds, can collectively influence the preferred conformation. For instance, attractive van der Waals forces or π-π stacking interactions between the benzyl groups could, in principle, affect their rotational preference. However, in the preferred diequatorial conformation, the benzyl groups are likely too far apart for significant direct through-space interaction. More relevant are the interactions between the benzyl groups and the piperidone ring itself.

Steric Hindrance and Non-Covalent Interactions

Steric hindrance is a major factor driving the preference for the diequatorial conformation of the benzyl groups. asianpubs.orgijitee.org The bulkiness of the benzyl groups leads to significant van der Waals repulsion when they are forced into axial positions, creating unfavorable 1,3-diaxial interactions. libretexts.org

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in stabilizing the crystal structure and can also influence the conformational preferences in solution. encyclopedia.pubmdpi.com In the solid state, intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen are expected, as are C-H···π interactions involving the benzyl groups. These interactions can lock the molecule into a specific conformation in the crystal lattice. psu.edu In solution, the nature of the solvent can influence the conformational equilibrium by solvating different parts of the molecule to varying extents. rsc.org

Dynamic Conformational Studies in Solution

In solution, this compound is not a static entity but exists as a dynamic equilibrium of interconverting conformations. nih.govplos.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. doi.org

At room temperature, the interconversion between the two chair forms (ring flipping) is typically fast on the NMR timescale. This rapid exchange results in an averaged spectrum where the signals for the axial and equatorial protons (and substituents) are observed as a weighted average.

By lowering the temperature, it is possible to slow down the rate of ring inversion to the point where the individual chair conformations can be observed separately in the NMR spectrum. This technique, known as dynamic NMR spectroscopy, allows for the determination of the energy barrier for ring inversion and the relative populations of the different conformers. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments can provide detailed information about the geometry of the predominant conformation in solution. mdpi.com For instance, the magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships.

Influence of N-Substituents on Piperidone Conformation and Epimerization

The introduction of a substituent on the nitrogen atom of the piperidone ring can have a profound effect on the conformational equilibrium and the potential for epimerization at the nitrogen center. asianpubs.org

The size and nature of the N-substituent can alter the preference for the chair conformation. A bulky N-substituent can introduce its own set of steric interactions, potentially destabilizing the chair conformation and favoring a twist-boat or other non-chair form to alleviate strain. For example, studies on N-benzoyl-2,6-diphenylpiperidin-4-ones have suggested the adoption of non-chair conformations due to the steric strain between the benzoyl group and the substituents at the 2 and 6 positions. niscpr.res.in

Furthermore, the presence of an N-substituent introduces the possibility of epimerization at the nitrogen atom, leading to axial and equatorial orientations of the substituent. The equilibrium between these two epimers is influenced by both steric and electronic factors. In the case of cis-3,5-dibenzyl-1-phenylpiperidin-4-one, X-ray crystallographic studies have shown that both the N-phenyl equatorial and N-phenyl axial epimers can co-exist in the crystal lattice, indicating a small energy difference between them in the solid state. psu.edu Theoretical calculations on this system have suggested that through-bond interactions, specifically the delocalization of the nitrogen lone pair, are more significant for the axial epimer. psu.edu

The nature of the N-substituent also affects the barrier to nitrogen inversion. For simple amines, this barrier is typically low, but in the constrained environment of the piperidone ring and with certain substituents, the rate of inversion can be slowed.

Reactivity Profiles and Transformation Pathways of 3,5 Dibenzylpiperidin 4 One

Reactions Involving the Ketone Carbonyl Moiety

The carbonyl group at the C4 position is a primary site for chemical modification, readily undergoing reduction, oxidation, and various nucleophilic addition reactions.

The reduction of the ketone in 3,5-Dibenzylpiperidin-4-one (B6156038) to the corresponding secondary alcohol, 3,5-Dibenzylpiperidin-4-ol, is a fundamental transformation. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and the steric environment of the carbonyl group. Bulky hydride reagents tend to approach from the less hindered face, leading to a specific stereoisomer. For instance, the reduction of related 3-substituted-4-piperidinones with L-Selectride typically yields cis 3,4-disubstituted piperidines with high diastereoselectivity. nih.gov In contrast, reagents like aluminum isopropoxide-diisobutylalane can favor the formation of the trans product. nih.gov

Conversely, oxidation processes can target other parts of the molecule, although direct oxidation of the ketone is not a typical pathway. Oxidative rearrangements, however, can be a method for ring contraction. etsu.edu

Table 1: Reagents for Reduction of the C4-Carbonyl Group

| Reagent | Typical Outcome | Stereoselectivity |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Formation of 3,5-Dibenzylpiperidin-4-ol | Mixture of diastereomers, dependent on solvent and temperature |

| Lithium aluminum hydride (LiAlH₄) | Formation of 3,5-Dibenzylpiperidin-4-ol | Generally provides the thermodynamically more stable alcohol |

| L-Selectride | Formation of 3,5-Dibenzylpiperidin-4-ol | High diastereoselectivity, favoring attack from the less hindered face to produce the cis-alcohol |

| Al-isopropoxydiisobutylalane | Formation of 3,5-Dibenzylpiperidin-4-ol | Can favor the formation of the trans-alcohol |

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions are crucial for carbon-carbon bond formation and the introduction of new functional groups at the C4 position.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), add to the carbonyl to form tertiary alcohols. The reaction of this compound with methylmagnesium bromide, for example, would yield 4-methyl-3,5-dibenzylpiperidin-4-ol. Similarly, the Wittig reaction, using a phosphorus ylide, can be employed to convert the carbonyl group into an exocyclic double bond (e.g., a methylidene group). Cyanohydrin formation, through the addition of hydrogen cyanide or a cyanide salt, results in the formation of a hydroxyl and a nitrile group at the C4 position, providing a precursor for carboxylic acids and amines.

Table 2: Nucleophilic Addition Reactions at the C4-Carbonyl

| Nucleophile/Reagent | Product Type | Example Product from this compound |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | 4-Methyl-3,5-dibenzylpiperidin-4-ol |

| Organolithium (e.g., PhLi) | Tertiary Alcohol | 4-Phenyl-3,5-dibenzylpiperidin-4-ol |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | 4-Methylidene-3,5-dibenzylpiperidine |

| Hydrogen Cyanide (HCN) / KCN | Cyanohydrin | 4-Cyano-3,5-dibenzylpiperidin-4-ol |

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center and can be readily functionalized. N-alkylation, N-acylation, and N-arylation are common transformations. For instance, Boc-protection using di-tert-butyl dicarbonate (B1257347) is a standard method for protecting the nitrogen during subsequent reactions. researchgate.net Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed with acid chlorides or anhydrides. These modifications can significantly alter the steric and electronic properties of the molecule, influencing the reactivity of other functional groups.

Reactivity of the Benzyl (B1604629) Side Chains

The two benzyl groups at the C3 and C5 positions offer additional sites for reactivity, specifically at the benzylic carbons. These positions are activated by the adjacent phenyl rings.

Free-Radical Halogenation: In the presence of a radical initiator and a halogen source like N-bromosuccinimide (NBS), the benzylic positions can be selectively brominated.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbons. Depending on the reaction conditions, this can lead to the formation of ketones or, with more vigorous oxidation, benzoic acid derivatives.

Nucleophilic Substitution: Once halogenated, the benzylic positions become susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible), allowing for the introduction of a wide variety of functional groups. khanacademy.org

Ring Expansion and Contraction Methodologies

The piperidine ring itself can be chemically altered through ring expansion or contraction reactions, providing access to different heterocyclic systems.

Ring Expansion: A common strategy for ring expansion involves the Tiffeneau–Demjanov rearrangement. This sequence would involve converting the ketone of this compound into a cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization. The resulting unstable diazonium salt can rearrange with the loss of N₂, leading to an expanded seven-membered ring (a homopiperidine or azepane derivative). wikipedia.org Another approach involves the ring expansion of pyrrolidine (B122466) precursors to form 3-substituted piperidines. dongguk.edu

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. etsu.edu This would require initial α-halogenation of this compound at the C3 or C5 position. Treatment of the resulting α-halo ketone with a strong base would induce a rearrangement to form a five-membered ring, specifically a substituted pyrrolidine carboxylic acid derivative. Acid-induced Wagner-Meerwein rearrangements of carbocation intermediates can also lead to ring contraction. etsu.edu

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com While this compound itself is not ideally set up for many pericyclic reactions, suitable derivatives can participate in such transformations.

Cycloaddition Reactions: If a double bond is introduced into the piperidine ring to create an α,β-unsaturated ketone (an enone system), the molecule can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org The carbonyl group itself can participate as a dienophile in hetero-Diels-Alder reactions. Furthermore, the enone system could undergo [2+2] cycloadditions with alkenes under photochemical conditions. libretexts.org 1,3-Dipolar cycloadditions are another possibility, where a 1,3-dipole (like an azide (B81097) or a nitrile oxide) adds across the double bond of an unsaturated derivative to form a new five-membered ring. youtube.com

Electrocyclic Reactions: These intramolecular reactions involve the formation of a sigma bond between the ends of a conjugated pi system. adichemistry.com A derivative of this compound containing a conjugated triene system could theoretically undergo an electrocyclic ring closure to form a bicyclic product.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a pi-system. libretexts.org If unsaturated side chains were introduced, derivatives of this compound could potentially undergo rearrangements like the Cope or Claisen rearrangements.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Dibenzylpiperidin 4 One

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For derivatives of 3,5-dibenzylpiperidin-4-one (B6156038), this method has been instrumental in defining the conformation of the piperidin-4-one ring and the orientation of its substituents. nih.govnih.gov

Table 1: Selected Crystallographic Data for a 3,5-Dibenzylidenepiperidin-4-one Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4785 (2) |

| b (Å) | 5.8396 (1) |

| c (Å) | 30.9591 (5) |

| β (°) | 106.412 (1) |

| Volume (ų) | 1990.63 (6) |

Data for (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one, a related compound. nih.gov

The arrangement of molecules in a crystal, known as the crystal packing, is governed by intermolecular forces. In the case of this compound derivatives, these interactions include hydrogen bonds and C-H···π interactions. nih.govnih.gov The crystal packing of (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one is characterized by the formation of molecular ribbons along the a-axis, which are stabilized by C—H···O interactions. nih.gov These ribbons further assemble into a sheet structure through C—H···π interactions involving the benzyl (B1604629) rings. nih.gov Such supramolecular assemblies can influence the physical properties of the compound, including its melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide crucial information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra can be used to establish the connectivity of the atoms and to infer the stereochemistry and conformational preferences of the molecule in solution. iastate.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H2, H6 (axial) | ~2.5-2.7 |

| H2, H6 (equatorial) | ~3.0-3.2 |

| H3, H5 | ~3.3-3.5 |

| Benzyl CH₂ | ~3.6-3.8 |

| Aromatic CH | ~7.2-7.4 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is used to identify protons that are close to each other in space, typically within 5 Å. nanalysis.com This is particularly useful for determining the stereochemistry and conformation of cyclic compounds like this compound. For example, a NOESY experiment could distinguish between a cis and a trans arrangement of the benzyl groups at positions 3 and 5 by observing the presence or absence of cross-peaks between the protons of these groups. nanalysis.com

For a molecule with a complex NMR spectrum, multi-dimensional NMR techniques are often employed to resolve overlapping signals and to establish correlations between different nuclei. nih.govethz.ch

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be used to trace the connectivity of the protons within the piperidin-4-one ring and the benzyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.ukmdpi.com For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, which is expected to appear in the range of 1700-1720 cm⁻¹. researchgate.net

Other characteristic vibrational modes would include:

C-H stretching vibrations of the aromatic and aliphatic groups.

C=C stretching vibrations of the aromatic rings.

C-N stretching vibrations of the piperidine (B6355638) ring.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. cardiff.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1700 - 1720 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula of this compound can be unequivocally confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule.

Computational and Theoretical Investigations of 3,5 Dibenzylpiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 3,5-Dibenzylpiperidin-4-one (B6156038). These methods provide a detailed picture of electron distribution, molecular orbital energies, and the relative stabilities of different molecular arrangements.

Density Functional Theory (DFT) for Conformational Analysis and Reaction Mechanisms

Density Functional Theory (DFT) stands as a powerful and widely used tool for investigating the properties of piperidine-based compounds. nih.govmdpi.com By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy, making it ideal for conformational analysis and exploring potential reaction mechanisms. unibo.itmdpi.com For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311G**, are employed to optimize the geometries of various possible conformers and determine their relative energies. nih.govnih.gov

The primary conformers of the piperidin-4-one ring include the chair, boat, and twist-boat forms. The substitution pattern, with two bulky benzyl (B1604629) groups at the 3 and 5 positions, heavily influences the conformational preference. DFT calculations are used to precisely quantify the energetic penalties associated with steric interactions, such as 1,3-diaxial interactions, that would arise if the benzyl groups were in axial positions. researchgate.net

Furthermore, DFT is instrumental in mapping reaction energy profiles. researchgate.netresearchgate.net For this compound, this could involve studying the mechanism of enolization at the C3 or C5 positions, protonation/deprotonation at the nitrogen atom, or nucleophilic addition to the carbonyl group. These calculations identify transition states and intermediates, providing a quantitative understanding of reaction barriers and thermodynamics. beilstein-journals.orgnih.gov

Ab Initio and Semi-Empirical Methods for Conformational Energy Landscapes

While DFT is prevalent, other quantum methods also contribute to understanding the molecule's conformational energy landscape. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from first principles without empirical parameterization. They can offer a higher level of theory for calculating electronic structure and energies, though at a significantly greater computational expense. These methods are often used as benchmarks for specific properties or for smaller, model systems to ensure the accuracy of less demanding methods like DFT. mdpi.com

On the other end of the computational spectrum, semi-empirical methods provide a faster, albeit less accurate, means of exploring the conformational space. By incorporating parameters derived from experimental data, these methods can rapidly screen a large number of potential conformations. This allows for an efficient initial mapping of the conformational energy landscape, identifying low-energy regions that can then be subjected to more rigorous analysis using DFT or ab initio calculations. mdpi.com

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Dynamics and Interactions

To explore the dynamic behavior of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. These classical methods are particularly suited for examining the motion and interactions of larger molecular systems over time. mdpi.commdpi.com

Molecular mechanics relies on force fields—sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. These force fields allow for the rapid calculation of energies for different conformations. For this compound, this would involve assessing the energies associated with bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.gov

Building upon these force fields, molecular dynamics (MD) simulations solve Newton's equations of motion for the atoms in the molecule, often within a simulated solvent environment. mdpi.comnih.gov This generates a trajectory that describes the molecule's position and velocity over time. MD simulations can reveal the flexibility of the piperidinone ring, the rotational freedom of the benzyl side chains, and the transitions between different conformational states. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment and how it might interact with other molecules, such as solvent or biological macromolecules. mdpi.comresearcher.life

Prediction of Conformational Preferences and Energy Differences

The combination of quantum chemical calculations and molecular mechanics provides a robust framework for predicting the conformational preferences of this compound. The piperidine (B6355638) ring is expected to predominantly adopt a chair conformation to minimize angle and torsional strain. The critical factor governing stability is the orientation of the two large benzyl substituents.

Theoretical calculations consistently predict that bulky substituents on a cyclohexane (B81311) or piperidine ring will preferentially occupy equatorial positions to avoid destabilizing steric clashes with axial hydrogens. researchgate.netnih.gov In the case of this compound, the chair conformation with both benzyl groups in equatorial positions (diequatorial) is predicted to be the global energy minimum. The alternative chair conformation with both groups in axial positions (diaxial) would be significantly higher in energy due to severe 1,3-diaxial steric interactions. Other conformations, such as the twist-boat, are also expected to be less stable than the diequatorial chair form. nih.gov

Computational methods can provide quantitative energy differences between these conformers. nih.gov

| Conformer | Substituent Orientation | Predicted Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Chair | Diequatorial | 0.0 (Global Minimum) | Minimal steric strain; both benzyl groups are away from the ring axis. |

| Chair | Diaxial | > 5.0 | High energy due to significant 1,3-diaxial steric repulsion. |

| Twist-Boat | - | 4.0 - 6.0 | Avoids some steric clash but has higher torsional and angle strain than the chair form. |

Note: The energy values are illustrative, based on established principles of conformational analysis for substituted piperidines, and would be precisely quantified by specific DFT or ab initio calculations.

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

This compound possesses key functional groups capable of forming significant intermolecular interactions. The secondary amine (N-H group) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. libretexts.orgchemistrysteps.comchemguide.co.uk Additionally, the benzyl groups can participate in π-π stacking interactions.

Computational modeling is essential for characterizing these interactions. Quantum chemical calculations can be performed on molecular dimers or clusters to determine the geometry and binding energy of hydrogen-bonded pairs. nih.gov For instance, models can predict the formation of a dimeric structure where the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of another. nih.gov MD simulations can further explore the dynamics of these interactions in a condensed phase or in solution, revealing the structure and stability of hydrogen bonding networks with solvent molecules like water. mdpi.com The ability to form these specific, directional interactions is critical to the compound's physical properties and its potential to interact with biological targets.

Structure-Based Computational Design Methodologies

In the context of medicinal chemistry and materials science, this compound can serve as a molecular scaffold. Structure-based computational design methodologies leverage the three-dimensional structure of a target (e.g., a protein active site) to design novel molecules with enhanced properties. rsc.org

Should this compound be identified as a ligand for a biological target, molecular docking simulations would be the first step. Docking algorithms predict the preferred orientation of the molecule within the target's binding site and estimate the binding affinity. These simulations would reveal how the piperidinone core and its benzyl substituents interact with the amino acid residues of the target.

Following docking, more advanced techniques such as free energy perturbation (FEP) or MD simulations of the ligand-target complex can provide more accurate binding energy calculations. researchgate.net These computational tools allow for the in silico design of new derivatives. For example, modifications could be proposed for the benzyl rings (e.g., adding polar substituents to form new hydrogen bonds) or the piperidine core to optimize binding affinity, selectivity, or other pharmaceutical properties. This iterative cycle of computational design, followed by synthesis and experimental testing, accelerates the development of new functional molecules.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities or properties. For derivatives of the piperidin-4-one scaffold, QSAR has been instrumental in elucidating the structural features that govern their cytotoxic effects against cancer cells.

Research on a series of 1-[4-(2-Alkylaminoethoxy) phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones, which are structurally related to this compound, has demonstrated their potential as potent cytotoxic agents against various cancer cell lines, including human T-lymphocytes (Molt 4/C8 and CEM) and murine leukemia (L1210) cells. nih.govnih.gov A comparative QSAR investigation was performed on these compounds to develop predictive models for cytotoxicity and to guide the design of new analogs with enhanced activity. nih.govbrieflands.com

The primary goal of these QSAR studies was to gain insight into the physicochemical properties of 3,5-bis(benzylidene)-4-piperidone derivatives that influence their cytotoxic potencies. nih.govbrieflands.com The studies employed various chemometric tools to build and validate the models. The results indicated that the QSAR models developed using the Genetic Algorithm-Partial Least Squares (GA-PLS) method were superior to those from Multiple Linear Regression (MLR). nih.govresearchgate.net These models showed good predictive ability, with predicted R-squared (R²pred) values ranging from 0.80 to 0.94. nih.govnih.gov

Key findings from these QSAR analyses revealed that molecular density, as well as topological (e.g., X2A) and geometrical indices, were the most significant factors in determining the cytotoxic properties of these compounds. nih.govnih.gov Another QSAR study on dimeric 3,5-bis(benzylidene)-4-piperidones further specified that incorporating electron-releasing and hydrophilic substituents into the aryl rings led to an increase in cytotoxic potency. nih.gov These insights are crucial for the rational design of more effective antineoplastic agents based on the this compound framework. nih.gov

Table 1: Summary of QSAR/QSPR Findings for Piperidin-4-one Derivatives

| Compound Series | Biological Activity Studied | Key Findings | Important Molecular Descriptors | Reference |

|---|---|---|---|---|

| 3,5-bis(arylidene)-4-piperidones | Cytotoxicity against L1210, CEM, Molt4/C8 cancer cell lines | Developed predictive models with R²pred values of 0.80-0.94. GA-PLS models were found to be the most robust. | Molecular density, Topological indices (X2A), Geometrical indices | nih.govnih.gov |

| Dimeric 3,5-bis(benzylidene)-4-piperidones | Cytotoxicity against human malignant cells | Electron-releasing and hydrophilic substituents on the aryl rings enhance cytotoxic potency. | Electronic and Hydrophilic properties | nih.gov |

Virtual Screening and Ligand Docking Studies

Virtual screening and ligand docking are computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com These methods are essential in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (like a this compound derivative) and a biological target, typically a protein or enzyme. Structure-based virtual screening (SBVS) involves docking compounds from a database into the active site of a target protein. nih.gov

While specific docking studies on this compound are not extensively documented, research on the broader class of piperidine and piperidin-4-one derivatives highlights the utility of this approach. These compounds have been investigated for their potential to interact with a variety of biological targets.

For instance, molecular docking has been used to predict the binding modes of N-functionalized piperidine derivatives within the active site of the dopamine (B1211576) D2 receptor. tandfonline.com In other research, docking simulations were employed to identify piperidine derivatives as potential inhibitors of pancreatic lipase (B570770), a key enzyme in fat absorption. mdpi.com This study identified crucial hydrogen bonding interactions with amino acid residues such as Gly76, Phe77, Asp79, and His151 in the enzyme's binding pocket. mdpi.com

Furthermore, molecular docking was utilized to explore the analgesic potential of novel 4-amino methyl piperidine derivatives by studying their interactions with the µ-opioid receptor. tandfonline.com These studies successfully elucidated the binding affinities and modes, showing that the derivatives fit well within the binding pocket formed by transmembrane helices. Key interacting residues included Q124, D147, Y148, M151, H297, and W318. tandfonline.com The binding affinities for these novel derivatives ranged from -8.13 to -13.37 kcal/mol, indicating strong potential for inhibition. tandfonline.com

These examples demonstrate the power of virtual screening and docking to identify potential biological targets for piperidin-4-one derivatives and to understand the specific molecular interactions that underpin their biological activity. This knowledge is invaluable for optimizing lead compounds to improve their binding affinity and selectivity.

Table 2: Examples of Ligand Docking Studies on Piperidine Derivatives

| Piperidine Derivative Class | Biological Target | Key Interacting Residues | Reported Binding Affinity Range | Reference |

|---|---|---|---|---|

| N-functionalized piperidines | Dopamine D2 Receptor | Not specified | Not specified | tandfonline.com |

| 4-Amino Methyl Piperidines | µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236 | -8.13 to -13.37 kcal/mol | tandfonline.com |

| 2,6-Disubstituted piperidin-3-ols | Pancreatic Lipase | Gly76, Phe77, Asp79, His151 | Up to -8.24 kcal/mol | mdpi.com |

Investigations into Biological Interactions and Mechanistic Pathways of 3,5 Dibenzylpiperidin 4 One Derivatives

3,5-Dibenzylpiperidin-4-one (B6156038) as a Privileged Scaffold for Bioactive Molecules

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. nih.gov The this compound core and its related diarylidene derivatives fit this description, as they are found in molecules targeting a diverse range of receptors and enzymes. nih.govmdpi.com This versatility stems from the piperidin-4-one ring's three-dimensional structure, which allows for the precise spatial orientation of substituents, particularly at the N1, C3, and C5 positions. The benzyl (B1604629) groups at the C3 and C5 positions provide a lipophilic character and can engage in crucial hydrophobic and aromatic interactions within biological binding pockets.

The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction. mdpi.com This method involves the acid-catalyzed condensation of 4-piperidone (B1582916) with various aryl aldehydes. mdpi.com For instance, reacting 4-piperidone hydrochloride monohydrate with a chosen aryl aldehyde in glacial acetic acid, followed by the passage of dry hydrogen chloride gas, yields the corresponding 3,5-bis(benzylidene)-4-piperidones. mdpi.com

This synthetic accessibility allows chemists to systematically modify the scaffold to explore its biological potential. psu.edu Key points of diversification include:

N-substitution: The nitrogen atom of the piperidine (B6355638) ring can be readily functionalized with various alkyl or acyl groups, influencing the compound's polarity, solubility, and interaction with specific targets. researchgate.netnih.gov

Aromatic Ring Substitution: The benzyl groups at the C3 and C5 positions can be substituted with a wide range of functional groups (e.g., halogens, hydroxyls, methoxy (B1213986) groups) to modulate electronic properties and steric bulk, thereby fine-tuning biological activity. mdpi.comnih.gov

This strategic modification of the core scaffold is a cornerstone of modern drug design, enabling the creation of libraries of compounds for screening against various biological targets. nih.govnih.gov

Ligand Design and Receptor Interaction Studies (in vitro/computational)

The design of ligands based on the this compound scaffold often involves computational methods, such as molecular docking, to predict how these molecules will interact with their target receptors. nih.govugm.ac.id These in silico approaches help to rationalize binding affinities and guide the synthesis of more potent and selective compounds. mdpi.com

Derivatives of the piperidine scaffold have been extensively studied as ligands for sigma receptors (σR), which are implicated in various central nervous system disorders. units.itnih.gov The binding affinity (Ki) and selectivity for σ1 and σ2 receptor subtypes are critical parameters in these investigations.

Computational studies have revealed key interactions that govern binding. For instance, in σ1 receptor binding, the protonated piperidine nitrogen can form a salt bridge with acidic residues like Glu172 and Asp126, while the aromatic rings engage in hydrophobic interactions with residues such as Val84, Trp89, and Tyr103. nih.gov The presence and position of substituents on the benzyl rings can significantly impact these interactions, leading to variations in affinity and selectivity. nih.gov For example, adding a hydroxyl group to the phenyl ring can be detrimental to affinity for both σ1 and σ2 receptors. nih.gov

Below is a table summarizing the binding affinities of selected piperidine derivatives for sigma receptors.

| Compound | Structure Description | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

| Compound 1 | N-phenethyl-4-benzylpiperidine | 3.2 | 105.6 | 33 |

| Compound 2 | N-phenethyl-4-(4-hydroxybenzyl)piperidine | 24 | 1200 | 50 |

| Compound 3 | N-propyl-4-benzylpiperidine | 8.9 | 231.4 | 26 |

| Compound 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 391.5 | 270 |

| Compound 7 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile | 3.28 | 305.1 | 93 |

Data sourced from multiple studies. nih.govnih.gov

These studies demonstrate that subtle structural modifications to the piperidine scaffold can lead to significant changes in binding affinity and selectivity, highlighting the importance of rational ligand design. nih.govresearchgate.net

Enzyme Inhibition Studies (Pre-clinical, Mechanistic)

Beyond receptor binding, this compound derivatives have shown promise as enzyme inhibitors, a crucial mechanism for therapeutic intervention in diseases like cancer and diabetes. nih.govsemanticscholar.org

A notable target for this class of compounds is the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme that is overexpressed in hormone-dependent cancers like prostate and breast cancer. researchgate.netexlibrisgroup.com CARM1 plays a role in transcriptional regulation, and its inhibition is a promising strategy for cancer therapy. researchgate.net

Studies have identified 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one and its analogues as potent and selective CARM1 inhibitors. exlibrisgroup.com The inhibitory activity is measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below presents the CARM1 inhibitory activity of selected 3,5-bis(benzylidene)piperidin-4-one derivatives.

| Compound | R Group on N1 | R' Group on Benzylidene Rings | CARM1 IC50 (µM) |

| 7g | Benzyl | 3-Bromo-4-hydroxy | 0.9 |

| 8e | 4-Fluorobenzyl | 3-Bromo-4-hydroxy | 1.7 |

| 8l | 4-(Trifluoromethyl)benzyl | 3-Bromo-4-hydroxy | 1.1 |

Data sourced from a study on CARM1 inhibitors. exlibrisgroup.com

These findings indicate that the 3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one scaffold is a promising starting point for the development of selective CARM1 inhibitors. exlibrisgroup.com Further mechanistic studies are aimed at understanding how these compounds bind to the enzyme and disrupt its catalytic function. d-nb.info

Exploration of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) for Biological Activity

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, as it links the chemical structure of a molecule to its biological activity. wikipedia.orgcollaborativedrug.com For this compound derivatives, SAR studies have been crucial in optimizing their potency as anticancer agents. researchgate.netnih.gov

For example, a series of N-substituted 3,5-diarylidene-piperidin-4-ones were synthesized and evaluated for their antiproliferative activity. nih.gov It was found that nearly all synthesized compounds showed more potent activity than the natural product curcumin. researchgate.netnih.gov The most active compound was 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one, which displayed potent, broad-spectrum antiproliferative activity with GI50 values (concentration causing 50% growth inhibition) below 1 µM in the majority of tested cell lines. nih.gov

Key SAR insights from these studies include:

N-Acyl Substitution: The introduction of an N-acyl group, particularly a propanoyl group, was found to significantly enhance anticancer activity compared to N-alkyl or unsubstituted analogues. nih.gov

Substitution on Benzylidene Rings: The presence of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), on the para position of the benzylidene rings often leads to increased cytotoxic potency. nih.gov For instance, compounds with 4-fluoro and 4-chloro substituents were identified as highly potent molecules against leukemia and lymphoma cell lines. nih.gov

These SAR studies provide a rational basis for the design of new this compound derivatives with improved efficacy and selectivity for their intended biological targets. nih.gov

Mechanistic Insights into Cellular Processes (in vitro)

In vitro studies have provided crucial insights into the molecular mechanisms through which this compound derivatives exert their biological effects. These investigations have identified specific cellular pathways and molecular targets that are modulated by these compounds, offering a clearer understanding of their mode of action at the cellular level.

Impact on Specific Cellular Pathways and Targets

Research has demonstrated that derivatives of this compound can influence a range of cellular processes, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways and enzymes involved in cancer progression. nih.govaacrjournals.orgnih.govnih.gov

One of the primary mechanisms of action identified for 3,5-bis(benzylidene)-4-piperidone derivatives is the induction of apoptosis. nih.govnih.gov This process is characterized by a series of well-defined cellular events. Studies have shown that representative compounds can trigger the activation of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade. nih.govmdpi.com The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase 1 (PARP1), ultimately resulting in cell death. nih.gov Furthermore, these derivatives have been observed to depolarize the mitochondrial membrane and stimulate the generation of reactive oxygen species (ROS) in cancer cells. nih.gov

In addition to inducing apoptosis, certain this compound derivatives have been found to cause cell cycle arrest, primarily at the G2/M phase. nih.gov This is often followed by an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death. nih.govnih.gov The G2/M arrest induced by compounds such as 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) is associated with a decrease in the expression of cell cycle-related proteins like cyclin A1 and cyclin D1, and an upregulation of the cyclin-dependent kinase inhibitor p21WAF1. nih.gov

Specific signaling pathways have also been identified as targets for these compounds. The Notch signaling pathway, which is often dysregulated in cancer, is a notable target of DiFiD. aacrjournals.orgnih.gov This compound has been shown to reduce the activation of Notch-1 by decreasing the expression of its ligand, Jagged-1, and two critical components of the γ-secretase enzyme complex, presenilin-1 and nicastrin. nih.govnih.gov This inhibition of the Notch pathway leads to a reduced expression of its downstream target, Hes-1, thereby affecting tumor growth and angiogenesis. aacrjournals.orgnih.gov

Furthermore, the acryl-derivative of DiFiD, Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone (A-DiFiD), has been identified as a potent antagonist of the JUN proto-oncogene, AP-1 transcription factor subunit (c-Jun). nih.gov A-DiFiD has been shown to reduce the levels of phosphorylated c-Jun, a key mediator in cancer progression. nih.gov

Certain derivatives of this compound have also demonstrated inhibitory activity against specific enzymes. For instance, some 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones have been identified as selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in hormone-dependent cancers.

Recent studies have also explored the impact of these compounds on cancer cell metabolism. Conjugates of 3,5-bis(arylidene)-4-piperidone have been investigated as potential inhibitors of pyruvate (B1213749) kinase M2, a key enzyme in the metabolic shift towards aerobic glycolysis observed in many cancer cells, commonly known as the Warburg effect. mdpi.com

The following table summarizes the observed in vitro effects of various this compound derivatives on cellular pathways and targets.

| Derivative Class | Specific Compound(s) | Cellular Process/Pathway Affected | Key Molecular Targets/Effects |

| 3,5-Bis(benzylidene)-4-piperidones | Dimeric derivatives | Apoptosis, Cell Cycle Arrest, Oxidative Stress | Activation of caspases-3 and -7; PARP1 cleavage; Depolarization of mitochondrial membrane; Generation of reactive oxygen species; G2 arrest and sub-G1 accumulation. nih.gov |

| Unsymmetric derivatives | Apoptosis | Caspase-3 activation; Sub-G1 accumulation; Depolarization of the mitochondrial membrane potential. nih.gov | |

| Fluorinated 3,5-Bis(benzylidene)-4-piperidones | 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Cell Cycle Arrest, Apoptosis, Notch Signaling Inhibition | G2/M arrest; Decreased cyclin A1 and D1; Upregulation of p21WAF1; Increased activated caspase-3; Reduced Notch-1 activation; Decreased Jagged-1, presenilin-1, and nicastrin; Reduced Hes-1 expression. aacrjournals.orgnih.govnih.gov |

| Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone (A-DiFiD) | c-Jun/AP-1 Pathway Inhibition | Antagonism of c-Jun; Reduction of phosphorylated c-Jun. nih.gov | |

| 3,5-Bis(arylidene)-4-piperidone Conjugates | Conjugates with sesquiterpene lactones | Cancer Cell Metabolism | Potential inhibition of pyruvate kinase M2. mdpi.com |

Potential Applications in Materials Science and Catalysis

Role as Key Synthetic Intermediates and Precursors for Complex Molecules

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and medicinally important compounds. nih.gov Consequently, substituted piperidin-4-ones are highly valued as versatile building blocks in organic synthesis. researchgate.net The carbonyl group and the adjacent methylene (B1212753) groups in the 3,5-Dibenzylpiperidin-4-one (B6156038) ring provide multiple reactive sites for further chemical transformations.

The 3,5-disubstituted piperidine framework is a key feature in many biologically active molecules. researchgate.net Synthetic strategies that allow for the divergent synthesis of various 3,5-disubstituted piperidines are of significant interest for creating libraries of compounds with potential pharmacological properties. nih.govacs.org this compound can serve as a crucial precursor in the stereoselective synthesis of more complex polysubstituted piperidines. nih.gov The benzyl (B1604629) groups can be further functionalized or can be used to direct the stereochemical outcome of subsequent reactions, leading to the synthesis of specific stereoisomers of target molecules.

Below is a table summarizing the classes of complex molecules that could potentially be synthesized from 3,5-disubstituted piperidin-4-one scaffolds.

| Class of Complex Molecule | Potential Synthetic Utility of this compound |

| Alkaloids | The piperidine core of this compound is a common feature in various isoquinoline and other classes of alkaloids. nih.gov |

| Therapeutic Agents | The substituted piperidine structure is a privileged scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system. acs.orgmdpi.com |

| Chiral Ligands | Functionalization of the piperidine ring can lead to the development of novel chiral ligands for asymmetric catalysis. |

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the enantioselective construction of complex molecules. The core structure of this compound presents an intriguing scaffold for the design of novel organocatalysts. The presence of a ketone functionality is a common feature in many organocatalytic transformations.

While direct applications of this compound in asymmetric organocatalysis are not yet extensively documented, its structure suggests potential in this area. The chiral environment that can be established by the two benzyl groups at the C3 and C5 positions, especially if the compound is resolved into its individual enantiomers, could be exploited to induce stereoselectivity in reactions at the ketone or adjacent positions.

The development of catalytic asymmetric routes to polysubstituted piperidines is an active area of research. nih.govacs.org Chiral piperidine derivatives can themselves act as catalysts or as ligands for metal-catalyzed asymmetric reactions. The synthesis of enantiomerically enriched 3-substituted piperidines from prochiral starting materials highlights the importance of stereocontrol in this class of compounds. acs.org

Exploration for Electronic and Supramolecular Materials

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound contains features that make it a promising candidate for the construction of supramolecular assemblies. The benzyl groups, with their aromatic rings, are capable of participating in π-π stacking interactions, which are a key driving force in the formation of ordered supramolecular structures.

Furthermore, the piperidin-4-one core can engage in hydrogen bonding through the N-H group and the carbonyl oxygen. These directional interactions, in concert with the π-π stacking of the benzyl groups, could lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

The electronic properties of piperidone derivatives are also an area of interest. The presence of the benzyl substituents can influence the electronic nature of the piperidin-4-one ring. The interaction between the aromatic π-systems and the ketone functionality could lead to interesting photophysical or electronic properties, making such compounds candidates for investigation in the context of organic electronic materials.

| Feature of this compound | Potential Application in Materials Science |

| Aromatic Benzyl Groups | Can participate in π-π stacking interactions, facilitating the formation of self-assembled supramolecular structures. |

| Piperidin-4-one Core | The N-H and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, directing crystal packing. |

| Conjugation and Electronic Effects | The interaction between the benzyl groups and the ketone may give rise to useful electronic or photophysical properties. |

Future Research Directions and Outlook

Innovations in Stereoselective Synthesis of 3,5-Dibenzylpiperidin-4-one (B6156038)

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. Future research in the synthesis of this compound is expected to focus on developing novel and efficient stereoselective methods to access all possible stereoisomers with high purity.

One promising avenue is the stereoselective reduction of the corresponding 3,5-bis(benzylidene)piperidin-4-ones. While the synthesis of these precursor molecules is well-established, controlling the hydrogenation of the exocyclic double bonds to yield specific cis or trans isomers of this compound presents a significant challenge. Future innovations may involve the use of chiral catalysts, such as those based on rhodium or ruthenium, to achieve high levels of diastereoselectivity and enantioselectivity. nih.gov The development of substrate-controlled reduction methods, where the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction, is another area of active investigation.

Furthermore, researchers are exploring asymmetric synthesis routes that build the chiral piperidinone core from acyclic precursors. These methods often employ chiral auxiliaries or catalysts to induce stereoselectivity during the cyclization step. nih.gov Such approaches offer the potential for greater flexibility and control over the final stereochemistry of the 3,5-dibenzyl substituents. The aim is to develop scalable and cost-effective synthetic strategies that can provide access to gram quantities of enantiomerically pure isomers for further biological evaluation. researchgate.net

Development of Advanced Computational Models for Predicting Molecular Behavior

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, the development of advanced computational models will be crucial for predicting their molecular behavior and guiding the design of new compounds with desired properties.

Conformational analysis of the cis and trans isomers of this compound is a key area where computational methods can provide valuable insights. libretexts.org Understanding the preferred three-dimensional arrangement of the benzyl (B1604629) groups is essential for predicting how these molecules will interact with biological targets. Techniques such as Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformations and to analyze the electronic properties of the molecule. mdpi.com

Molecular docking studies will play a pivotal role in identifying potential biological targets for this compound derivatives. nih.gov By simulating the binding of these compounds to the active sites of various enzymes and receptors, researchers can prioritize which molecules to synthesize and test experimentally. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-like properties of new analogs at an early stage, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.net

Elucidating Novel Biological Mechanisms and Expanding Therapeutic Scaffolds

The piperidin-4-one core is a well-established pharmacophore found in numerous biologically active compounds. nih.gov While derivatives of this compound, particularly the 3,5-bis(benzylidene) analogs, have shown promising anticancer activity, the precise molecular mechanisms underlying their cytotoxicity are not fully understood. nih.govnih.gov Future research will focus on elucidating these mechanisms to identify specific cellular targets and pathways.

Studies have suggested that these compounds may act as Michael acceptors, reacting with nucleophilic residues in proteins. nih.gov Identifying the specific protein targets of this compound and its derivatives will be a key objective. This could involve techniques such as activity-based protein profiling and proteomics. Understanding the mechanism of action will enable the rational design of more potent and selective therapeutic agents. For instance, derivatives of benzylpiperidine have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various diseases. unipi.it

Beyond cancer, the this compound scaffold holds potential for the development of therapeutics for a range of other diseases. Researchers are exploring its use as a template for designing inhibitors of enzymes such as steroid-5-alpha-reductase and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov The versatility of the piperidin-4-one core allows for the introduction of various substituents at the 1, 3, and 5 positions, enabling the fine-tuning of pharmacological activity and selectivity. This modularity makes it an attractive scaffold for the development of new classes of enzyme inhibitors and receptor modulators. nih.gov

Exploration of Emerging Applications in Interdisciplinary Fields

The unique structural and electronic properties of the this compound core suggest that its applications may extend beyond the realm of medicinal chemistry. Future research is likely to explore the potential of this scaffold in various interdisciplinary fields, including materials science and catalysis.

In materials science, piperidin-4-one derivatives are being investigated for their potential use in the development of organic semiconductors. researchgate.net The conjugated π-system of related bis(benzylidene) derivatives can be tuned to achieve desired electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of benzyl groups could further modify these properties, opening up new avenues for the design of novel organic electronic materials.

In the field of catalysis, the piperidine (B6355638) scaffold is a common structural motif in organocatalysts. The nitrogen atom of the piperidine ring can act as a Lewis base or be functionalized to create more complex catalytic sites. wikipedia.org Derivatives of this compound could be explored as chiral ligands for asymmetric catalysis or as scaffolds for the development of novel organocatalysts for a variety of chemical transformations. The stereochemical information encoded in the chiral isomers of this compound could be harnessed to control the stereochemical outcome of catalytic reactions.

Q & A

Q. Key Variables Affecting Yield :

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol | Higher solubility of intermediates |

| Base Strength | 30% NaOH | Accelerates enolate formation |

| Temperature | 60–70°C | Balances reaction rate and side-product formation |

Advanced Consideration : Substituent electronic effects on aldehydes (e.g., electron-withdrawing groups) reduce enolate stability, requiring longer reaction times .

What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Basic Research Question

Q. Advanced Characterization :

- Single-Crystal X-ray Diffraction :

How can researchers resolve contradictions in biological activity data across derivatives of this compound?

Advanced Research Question

Methodological Strategies :

Structure-Activity Relationship (SAR) Studies :

- Vary substituents on benzylidene rings and correlate with IC values in enzyme assays (e.g., acetylcholinesterase inhibition) .

Data Triangulation :

- Combine crystallographic data (e.g., dihedral angles between aryl groups) with molecular docking results to explain binding affinity discrepancies .

Reproducibility Checks :

Example : Derivatives with 3,4,5-trimethoxy substituents show enhanced activity due to improved hydrophobic interactions in enzyme pockets .

What computational approaches predict the bioactivity of this compound derivatives?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or GPCRs). Use crystallographic coordinates (PDB) for receptor models .

- QSAR Modeling :

Case Study : A QSAR model for antitumor activity identified electron-donating groups at the 4-position as critical for cytotoxicity (pIC = 6.2) .

How do reaction conditions influence stereochemical outcomes in this compound synthesis?

Advanced Research Question

Q. Experimental Validation :

| Condition | Predominant Isomer | % Yield |

|---|---|---|

| Methanol/NaOH | (3E,5E) | 78% |

| DMF/KCO | (3Z,5E) | 65% |

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (per SDS guidelines) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (boiling point ~300°C) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

How do substituents on the benzylidene rings affect pharmacological properties?

Advanced Research Question

Q. Pharmacokinetic Data :

| Derivative | LogP | PSA (Ų) | IC (nM) |

|---|---|---|---|

| 3,5-Dimethoxy | 3.8 | 78.5 | 120 |

| 3,5-Dinitro | 4.2 | 95.3 | 450 |

What purification techniques optimize yield and purity post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.